molecular formula C23H23NO5 B2965914 (4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid CAS No. 2361827-48-5

(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid

Cat. No.: B2965914
CAS No.: 2361827-48-5
M. Wt: 393.439
InChI Key: DSOBPMJZKASGJA-NZQKXSOJSA-N
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Description

The compound "(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid" features a fused furopyridine core (furan fused to pyridine) with stereospecific configurations (4As,7aR). The carboxylic acid moiety enhances solubility and reactivity, making it a versatile intermediate.

Properties

IUPAC Name

(4aS,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-21(26)23-10-5-11-24(20(23)13-28-14-23)22(27)29-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)/t20-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOBPMJZKASGJA-NZQKXSOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COCC2N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(COC[C@@H]2N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid is a complex organic molecule with potential biological activity. This article explores its synthesis, structural characteristics, and biological implications based on current research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves multiple steps that include the formation of key intermediates and the use of protective groups to facilitate further reactions. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective moiety that can be removed under specific conditions to yield the active form of the compound. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized product.

Research indicates that compounds similar to (4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid may exhibit various biological activities including:

  • Anticancer Properties : Compounds in this class have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation through modulation of cytokine production and immune cell activity.
  • Neuroprotective Effects : There is emerging evidence suggesting that these compounds may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

  • Anticancer Activity : A study demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Activity : Another investigation revealed that an analog reduced the levels of pro-inflammatory cytokines in a rodent model of arthritis. This suggests potential therapeutic applications in inflammatory diseases.
  • Neuroprotection : Research involving neurodegenerative disease models showed that derivatives could mitigate neuronal loss and improve cognitive function through antioxidant mechanisms.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerAnalog AGrowth inhibition in breast cancer cellsStudy 1
Anti-inflammatoryAnalog BReduced cytokine levels in arthritis modelStudy 2
NeuroprotectiveAnalog CImproved cognitive function in neurodegenerationStudy 3

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the molecular structure have been explored to improve potency and selectivity for biological targets. For instance, variations in substituents on the pyridine ring have shown promising results in increasing inhibitory effects against specific enzymes involved in disease processes.

Comparison with Similar Compounds

Furoisoindole Carboxylic Acid ()

Core Structure :

  • Target Compound : Furo[3,4-b]pyridine fused ring.
  • Analog : Furo[2,3-f]isoindole fused ring with a phenyl substituent .

Functional Groups :

  • Both compounds contain a carboxylic acid group.
  • The analog lacks the Fmoc group but includes a phenyl ring.

Physicochemical Properties :

  • The analog exhibits O–H···O hydrogen bonding and C–H···π interactions in its crystal structure, leading to chain-like molecular packing .
  • The target compound may exhibit similar hydrogen-bonding patterns due to its carboxylic acid group, influencing crystallinity and stability.

Fmoc-Protected Piperazine Acetic Acid ()

Core Structure :

  • Target Compound : Furopyridine heterocycle.
  • Analog : Piperazine ring linked to acetic acid .

Functional Groups :

  • Both compounds feature the Fmoc group, critical for amine protection in peptide synthesis.
  • The analog includes a piperazine ring (six-membered, two nitrogen atoms) versus the target’s furopyridine (five-membered furan fused to pyridine).

Phenanthrene-Derived Carboxylic Acid ()

Core Structure :

  • Target Compound : Bicyclic furopyridine.
  • Analog : Polycyclic phenanthrene system with hydroxyl and isopropyl groups .

Functional Groups :

  • Both have carboxylic acids, but the analog includes additional hydroxyl and alkyl substituents.

Physicochemical Properties :

  • The analog’s molecular weight (332.43 g/mol) and hydrophobicity (due to alkyl groups) contrast with the target compound’s likely lower molecular weight and polarity from the Fmoc group.

Data Table: Structural and Functional Comparison

Feature Target Compound Furoisoindole Carboxylic Acid Fmoc-Piperazine Acetic Acid Phenanthrene Carboxylic Acid
Core Structure Furo[3,4-b]pyridine Furo[2,3-f]isoindole Piperazine Octahydrophenanthrene
Functional Groups Fmoc, carboxylic acid Carboxylic acid, phenyl Fmoc, acetic acid Carboxylic acid, hydroxyl, isopropyl
Synthesis Likely Fmoc-protected strategies Maleic anhydride reaction Not specified Not specified
Key Interactions Inferred hydrogen bonding O–H···O, C–H···π interactions N/A N/A
Applications Peptide synthesis intermediate (inferred) Crystal engineering, structural studies R&D intermediates Potential medicinal chemistry applications

Research Implications and Limitations

  • Structural Insights : The Fmoc group’s presence in both the target compound and piperazine analog underscores its utility in synthetic chemistry, though the heterocycle choice (furopyridine vs. piperazine) may modulate reactivity and target interactions.
  • Data Gaps : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. Comparisons rely on structural analogs, necessitating further experimental validation.
  • Contradictions : While furoisoindole derivatives exhibit strong hydrogen bonding , Fmoc-protected compounds may prioritize solubility over crystallinity due to bulky protecting groups .

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